3-amino-N-(4-iodophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
The compound is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridine is a heterocyclic compound that has been used as a building block in the synthesis of various organic materials .
Synthesis Analysis
Thieno[2,3-b]pyridine derivatives have been synthesized through a Stille coupling reaction . This involves the use of thiophene derivatives with increasing sizes as the linkage units .Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives is influenced by the size of the thiophene derivatives used as linkage units . The band gaps of the resultant polymers decrease continuously with the increase in size of the thiophene derivatives .Chemical Reactions Analysis
Thieno[2,3-b]pyridine derivatives have been used in the synthesis of porous polymers and their composites with carbon as anode materials in lithium-ion batteries . The specific capacities of the composites are 495 mA h g −1, 671 mA h g −1, 707 mA h g −1, and 772 mA h g −1 for different composites at a current density of 100 mA g −1 .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by the size of the thiophene derivatives used as linkage units . The band gaps of the resultant polymers decrease continuously with the increase in size of the thiophene derivatives .Mechanism of Action
Properties
IUPAC Name |
3-amino-N-(4-iodophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3OS2/c19-10-3-5-11(6-4-10)21-17(23)16-15(20)12-7-8-13(22-18(12)25-16)14-2-1-9-24-14/h1-9H,20H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDGIQUNWSYOHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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